2,4,6-trimethylphenylsulfamate
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Overview
Description
2,4,6-Trimethylphenylsulfamate is an organic compound characterized by the presence of three methyl groups attached to a phenyl ring, along with a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethylphenylsulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4,6-trimethylphenol and sulfamic acid.
Reaction Conditions: The reaction is typically conducted in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The 2,4,6-trimethylphenol is dissolved in the solvent, and sulfamic acid is added slowly with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,4,6-Trimethylphenylsulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A precursor in the synthesis of 2,4,6-trimethylphenylsulfamate.
2,4,6-Trimethylbenzenesulfonyl Hydrazones: Compounds with similar structural features and potential biological activities.
Tris(2,4,6-trimethylphenyl)phosphine: A related compound used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form covalent bonds with enzymes makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) sulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLHRIUHBMUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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